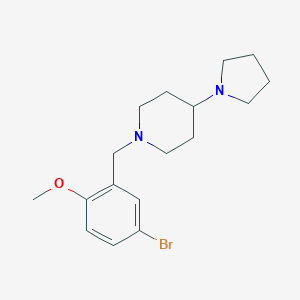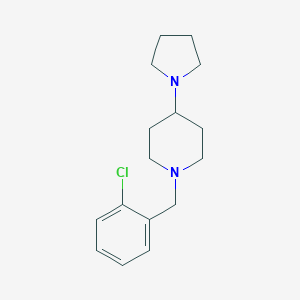![molecular formula C22H28BrN3O B247022 4-Bromo-2-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol](/img/structure/B247022.png)
4-Bromo-2-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is a complex organic compound with the molecular formula C17H18BrN3O. This compound is characterized by the presence of a bromine atom, a phenyl group, and a piperazine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of solvents like carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes and subsequent reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Properties
Molecular Formula |
C22H28BrN3O |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-bromo-2-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C22H28BrN3O/c23-19-6-7-22(27)18(16-19)17-24-10-8-21(9-11-24)26-14-12-25(13-15-26)20-4-2-1-3-5-20/h1-7,16,21,27H,8-15,17H2 |
InChI Key |
BJLOHGUGQYOYRE-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



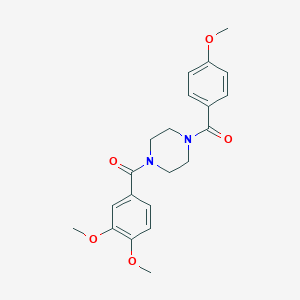
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246942.png)
METHANONE](/img/structure/B246943.png)
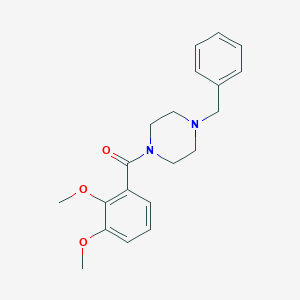
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)
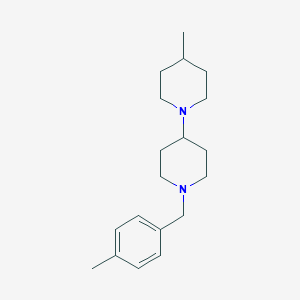
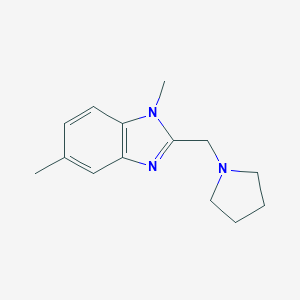
![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
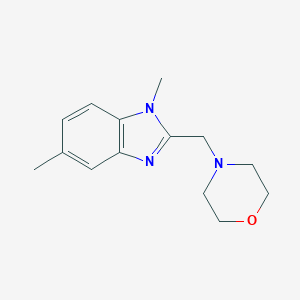
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
